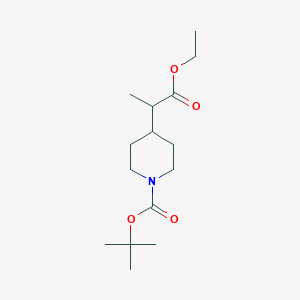
Tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate
Cat. No. B3102013
Key on ui cas rn:
141060-29-9
M. Wt: 285.38 g/mol
InChI Key: RNLTXXKJKMKCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07164024B2
Procedure details


To a solution of 765 mg of 2-(1-tert-butoxycarbonylpiperidin-4-ylidene)propionic acid ethyl ester (prepared following the method of synthesis as described in International Publication WO 99/40070) in 4 ml of methanol, 100 mg of 10% palladium-on-carbon was added, and stirred for 4 hours at room temperature, in hydrogen atmosphere. Then the reaction liquid was filtered and the filtrate was concentrated to provide 743 mg of 2-(1-tert-butoxycarbonylpiperidin-4-yl)propionic acid ethyl ester as a slightly yellowish oil. Of said product, 306 mg was dissolved in 9 ml of tetrahydrofuran and cooled to 0° C. To said tetrahydrofuran solution 150 mg of lithium aluminium hydride was added portionwise. The reaction liquid was stirred at 0° C. for an hour, sodium sulfate decahydrate was added thereto and the temperature was restored to room temperature, followed by an overnight's stirring. The reaction liquid was filtered, and the filtrate was concentrated to provide 313 mg of 2-(1-tert-butoxycarbonylpiperidin-4-yl)propanol as a yellowish oil. Of said oil, 210 mg was dissolved in 2 ml of dichloromethane and the solution was added to another −78° C. solution of 188 μl of oxaryl chloride and 359 μl of dimethylsulfoxide in dichloromethane (4 ml) over a period of 5 minutes. After 30 minutes' stirring, a solution of 993 μl of triethylamine in 0.5 ml of dichloromethane was added to the reaction liquid and the temperature of the system was restored to room temperature, followed by 25 minutes' stirring. After addition of water, the reaction liquid was extracted with ethyl acetate and the ethyl acetate layer was washed twice with water, dried over anhydrous sodium sulfate and concentrated to provide 163 mg of a pale yellow oil.
Quantity
765 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:20])[C:5](=[C:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8]1)[CH3:6])[CH3:2]>CO.[H][H].[Pd]>[CH2:1]([O:3][C:4](=[O:20])[CH:5]([CH:7]1[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:17])([CH3:19])[CH3:18])=[O:14])[CH2:11][CH2:12]1)[CH3:6])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
765 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C)=C1CCN(CC1)C(=O)OC(C)(C)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the method of synthesis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the reaction liquid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C)C1CCN(CC1)C(=O)OC(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 743 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
